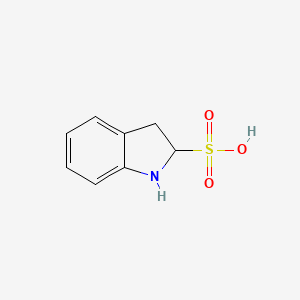
2,3-dihydro-1H-indole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindole-2-sulfonic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydroindole-2-sulfonic acid can be synthesized through the reduction of corresponding indoles containing acceptor groups in the indole ring. This reduction can be achieved using various boron hydrides . Another method involves the chemoselective reduction of nitrile groups in the presence of amides .
Industrial Production Methods: While specific industrial production methods for 2,3-dihydroindole-2-sulfonic acid are not widely documented, the general approach involves large-scale synthesis using the aforementioned reduction techniques. The process typically requires stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroindole-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides are frequently used for reduction reactions.
Substitution: Electrophilic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indole derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindole-2-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3-dihydroindole-2-sulfonic acid exerts its effects involves interaction with various molecular targets and pathways. The indole ring system allows for binding to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects . The exact pathways depend on the specific derivative and its target application.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A neurohormone regulating circadian rhythms.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 2,3-Dihydroindole-2-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
376646-59-2 |
|---|---|
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indole-2-sulfonic acid |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8/h1-4,8-9H,5H2,(H,10,11,12) |
InChI-Schlüssel |
YKHUYGXDWCLYDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




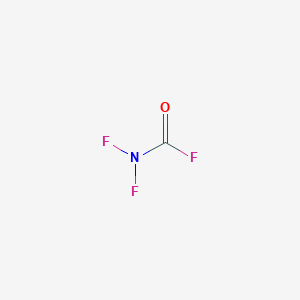
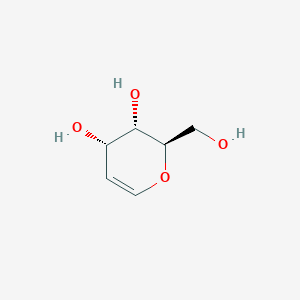

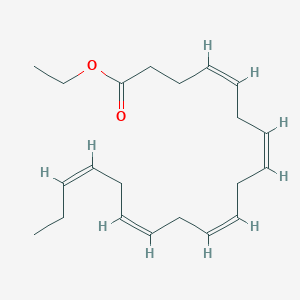
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
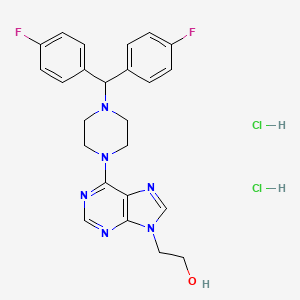

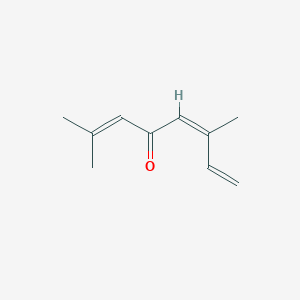
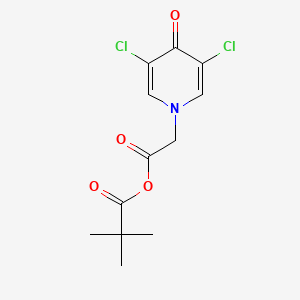
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
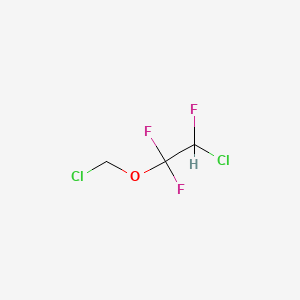
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
